molecular formula C9H16ClNO2 B2581535 3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride CAS No. 2416230-20-9

3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride

Cat. No.: B2581535
CAS No.: 2416230-20-9
M. Wt: 205.68
InChI Key: JRTABUQUPPIJJN-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride (CAS 60364-11-6) is a bicyclic compound with the molecular formula C₈H₁₆ClN and a molecular weight of 161.67 g/mol . It features a rigid bicyclo[3.3.1]nonane scaffold, where one bridgehead nitrogen atom replaces a carbon (3-aza substitution), and a carboxylic acid group is positioned at the 1-carbon. The hydrochloride salt enhances solubility, making it valuable in pharmaceutical research, particularly for molecular recognition studies and as a precursor to receptor antagonists . Its stereochemistry (defined stereocenters) and twin-chair conformation contribute to its biological relevance, as seen in hypoglycemic alkaloid syntheses .

Properties

IUPAC Name

3-azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)9-3-1-2-7(4-9)5-10-6-9;/h7,10H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXODPIGWCQEAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(CNC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method provides good yields (up to 83%) and is considered efficient for producing the desired bicyclic structure.

Another approach involves the catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel, followed by conversion into amides, Schiff bases, and isothiocyanates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the aforementioned synthetic routes can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride has been investigated for its potential as a pharmaceutical agent. Key applications include:

  • Orexin Receptor Antagonism: Research indicates that derivatives can act as antagonists at orexin receptors, which are implicated in sleep disorders, anxiety, and appetite regulation . This positions the compound as a potential treatment for conditions related to orexinergic dysfunction.
  • Anticancer Activity: Preliminary studies suggest that the compound exhibits significant anticancer properties against various cell lines, making it a candidate for drug development .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Construction of Complex Molecular Frameworks: It can be utilized to synthesize more complex structures due to its unique bicyclic nature .

Case Studies

  • Pharmacological Studies:
    • A study examined the interaction of this compound with muscarinic acetylcholine receptors (mAChRs). The findings indicated that certain derivatives could selectively inhibit these receptors, suggesting potential applications in treating neurological disorders .
  • Antitumor Activity:
    • In vitro studies demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with biological receptors or enzymes to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Bicyclic Frameworks

Position of Nitrogen Substitution
  • 2-Azabicyclo[3.3.1]nonane (10): Nitrogen at the 2-position instead of 3. Synthesized via radical-mediated cyclization using 1-chloroethylchloroformate . Lacks the carboxylic acid group, reducing hydrogen-bonding capacity compared to the target compound.
  • 1-Azabicyclo[3.3.1]nonan-3-one Hydrochloride (CAS 90154-82-8): Nitrogen at the 1-position and a ketone at the 3-carbon. Molecular formula C₈H₁₄ClNO (MW: 175.66 g/mol). The ketone group introduces electrophilic reactivity, contrasting with the carboxylic acid’s acidity .
Ring Size and Bridging
  • 3-Azabicyclo[3.2.0]heptane Hydrochloride (CAS 16084-57-4) :

    • Smaller bicyclo[3.2.0]heptane system (7-membered vs. 9-membered).
    • Increased ring strain and reduced conformational flexibility .
  • 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Hydrochloride: Norbornane-like bicyclo[2.2.1]heptane framework. Molecular formula C₇H₁₀ClNO₂ (MW: 189.62 g/mol).

Functional Group Modifications

Carboxylic Acid Derivatives
  • 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic Acid Hydrochloride (CAS 1630906-39-6): Incorporates an oxygen atom (3-oxa) and a benzyl group. Molecular formula C₁₆H₂₀ClNO₃ (MW: 333.79 g/mol). The benzyl group adds hydrophobicity, while the oxa substitution alters electronic properties .
  • 7,7′-Endo-3′-({3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.3.1]non-7-yl}carbonyl)-3′-azabicyclo[3.3.1]nonane-7′-carboxylic Acid (22): Dimeric structure with two azabicyclo[3.3.1]nonane units.
Hydroxyl and Protecting Groups
  • [(1R,5S,7S)-3-Azabicyclo[3.3.1]nonan-7-yl]methanol Hydrochloride (CAS 136266-32-5): Features a hydroxymethyl group (MW: 191.7 g/mol). The hydroxyl group enables hydrogen bonding, similar to the carboxylic acid but with lower acidity .
  • tert-Butyl 1-Amino-3-azabicyclo[3.1.0]hexan-3-carboxylate (CAS 273206-92-1): Smaller bicyclo[3.1.0]hexane system with a Boc-protected amine. Used in peptide synthesis for controlled reactivity .

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Physicochemical Properties
Compound Name Bicyclo System Substituents Molecular Formula MW (g/mol) Key Features
3-Azabicyclo[3.3.1]nonane-1-carboxylic acid HCl [3.3.1] 1-COOH, 3-N C₈H₁₆ClNO₂ 161.67 Rigid scaffold, twin-chair conformation
2-Azabicyclo[3.3.1]nonane (10) [3.3.1] 2-N C₈H₁₃N 123.20 Radical synthesis, no COOH
3-Oxa-9-azabicyclo[3.3.1]nonane-7-COOH HCl [3.3.1] 7-COOH, 3-O, 9-N, Benzyl C₁₆H₂₀ClNO₃ 333.79 Enhanced hydrophobicity
3-Azabicyclo[3.2.0]heptane HCl [3.2.0] 3-N C₆H₁₀ClN 131.61 Smaller ring, higher strain
Table 2: Pharmacological Activities
Compound Activity Reported Key Findings Reference
3-Methyl-9-benzoyloxy-3-azabicyclo[3.3.1]nonane Analgesic Significant pain relief in preclinical models
7-Demethyltecomanine (derived from 3-azabicyclo[3.3.1]nonane) Hypoglycemic Potent blood glucose reduction
Nortropane derivatives (bicyclo[3.2.1]octane) Local anesthetic Intravenous action with soporific effects

Biological Activity

3-Azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride (CAS: 2416230-20-9) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article will explore the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C9H16ClNO2
  • Molecular Weight : 205.68 g/mol
  • Purity : 97% .

The biological activity of 3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride is primarily attributed to its interaction with various receptors, particularly muscarinic acetylcholine receptors (mAChRs). Research indicates that derivatives of this compound can act as antagonists at these receptors, influencing numerous physiological processes such as neurotransmission and muscle contraction .

Binding Affinity

Studies have demonstrated that certain derivatives of the compound exhibit high binding affinities to human mAChRs (M1-M5). For instance, a related compound showed Ki values significantly lower than those of known ligands like carbachol and arecoline, indicating a strong potential for drug development targeting these receptors .

Anticancer Activity

Preliminary investigations suggest that 3-azabicyclo[3.3.1]nonane derivatives may possess anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, signaling their potential as therapeutic agents in oncology .

Study on Muscarinic Receptor Ligands

A study focusing on C(8) substituted 1-azabicyclo[3.3.1]non-3-enes highlighted the importance of structural elements in enhancing receptor selectivity and binding affinity. The findings indicated that modifications to the bicyclic structure could lead to improved pharmacological profiles .

Anticancer Properties

Research has explored the cytotoxic effects of bicyclic compounds against different cancer cell lines, including MDA-MB-231 and LNCaP cells. The results showed significant growth inhibition, with IC50 values indicating potent activity against these lines .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride compared to related bicyclic compounds:

CompoundBinding Affinity (Ki)Anticancer Activity (IC50)Notes
3-Azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochlorideLow (10-50x lower than carbachol)Significant against various linesPotential lead for drug development
Exo-8-benzyloxymethyl derivativeLower than arecolineModerateHigh receptor selectivity
Indole-fused azabicyclo derivativeNot specifiedVariableInterest in natural product synthesis

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 3-Azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride in laboratory settings?

  • Methodology : Synthesis typically involves cyclization reactions using bicyclic amine precursors. For example, derivatives of azabicyclo compounds are prepared via reactions with chlorinated reagents (e.g., N,N-dimethylchloracetamide) under basic conditions . Acid chloride intermediates (formed via thionyl chloride treatment of carboxylic acids) are critical for introducing the hydrochloride moiety .
  • Key Steps :

  • Cyclization of azabicyclo precursors with chloroacetamide derivatives.
  • Hydrochloride salt formation via reaction with HCl or thionyl chloride.
    • Table 1 : Common Reagents and Conditions for Synthesis
ReagentRoleConditionsYield Range
Thionyl chlorideAcid chloride formationReflux, anhydrous70-85%
N,N-dimethylchloracetamideAlkylation agentBasic (NaOH), 60-80°C50-65%
HCl gasSalt formationEthanol/ether, RT>90%

Q. How should researchers handle and store 3-Azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride to ensure stability?

  • Handling : Use in a fume hood with PPE (gloves, lab coat). Avoid inhalation or skin contact due to potential irritancy .
  • Storage : Store in airtight containers at room temperature or +5°C for long-term stability. Desiccate to prevent hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Primary Methods :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm bicyclic structure and hydrochloride salt formation (e.g., δ ~3.5 ppm for bridgehead protons) .
  • HPLC-MS : Quantifies purity (>95% required for pharmacological studies) and detects degradation products .
    • Advanced Techniques :
  • X-ray crystallography for absolute stereochemical confirmation (if crystalline) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for azabicyclo derivatives?

  • Root Causes : Variability in stereochemical purity, salt form stability, or assay conditions (e.g., pH sensitivity of hydrochloride salts).
  • Resolution Strategies :

  • Validate compound identity via chiral HPLC and elemental analysis .
  • Replicate assays under controlled buffer systems (e.g., phosphate-buffered saline, pH 7.4) .

Q. What computational approaches are suitable for predicting the reactivity of 3-Azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride in drug design?

  • Methods :

  • Density Functional Theory (DFT): Models electron distribution in the bicyclic core to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulates salt dissociation behavior in aqueous environments .
    • Table 2 : Computational Parameters for Reactivity Studies
SoftwareModelKey Outputs
Gaussian 16B3LYP/6-31G*HOMO-LUMO gaps, partial charges
GROMACSCHARMM36Solvation free energy, ion-pair stability

Q. What strategies mitigate stereochemical challenges during derivatization of the azabicyclo scaffold?

  • Approaches :

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry at the carboxylic acid position .
  • Employ asymmetric catalysis (e.g., palladium-catalyzed cross-coupling) for bridgehead functionalization .
    • Case Study : Derivatives with p-fluorobenzoyl groups were synthesized via Grignard reactions, achieving >90% enantiomeric excess (ee) .

Data Contradictions and Validation

Q. How do researchers reconcile discrepancies in reported melting points for azabicyclo hydrochloride salts?

  • Factors : Hydrate vs. anhydrous forms, polymorphic variations, or impurities from incomplete salt formation.
  • Validation Steps :

  • Perform thermogravimetric analysis (TGA) to detect hydrates .
  • Compare DSC profiles with literature standards .

Safety and Compliance

Q. What are the key safety considerations for scaling up azabicyclo hydrochloride synthesis?

  • Risks : Exothermic reactions during acid chloride formation; HCl gas release.
  • Mitigation :

  • Use jacketed reactors with temperature control for thionyl chloride reactions .
  • Install scrubbers to neutralize HCl emissions .

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